molecular formula C16H10N4O2 B2925614 3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one CAS No. 1081142-94-0

3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Cat. No.: B2925614
CAS No.: 1081142-94-0
M. Wt: 290.282
InChI Key: AINKXPUSJCFRQV-UHFFFAOYSA-N
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Description

3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a synthetic organic compound designed for advanced pharmaceutical and medicinal chemistry research. This molecule integrates a quinolin-4(1H)-one core with a 1,2,4-oxadiazole heterocycle bearing a 3-pyridinyl substituent, a structural motif recognized for its significant potential in drug discovery. The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry due to its bioisosteric properties, often serving as a stable replacement for ester and amide functional groups, which can enhance metabolic stability . Compounds featuring this heterocycle exhibit a broad and unusually wide spectrum of biological activities, making them a key framework for developing novel therapeutic agents . Furthermore, the 1,2,4-oxadiazole nucleus is one of the few oxadiazole isomers found in natural products, such as the cytotoxic indole alkaloids Phidianidine A and B, underscoring its biological relevance . While research on this specific compound is emerging, its structural analogs have demonstrated substantial research value. Notably, molecules containing the 3-(1,2,4-oxadiazol-5-yl)quinoline core have been identified as potent and selective kappa opioid receptor (KOR) antagonists . Such antagonists are investigated as potential pharmacotherapies for neuropsychiatric and neurological disorders, including depression, anxiety, and substance abuse . The integration of the 1,2,4-oxadiazole ring has been a key strategy in optimizing the potency, selectivity, and physicochemical properties of these drug candidates . Beyond neuroscience, hybrid molecules combining quinoline and oxadiazole rings have shown promising in vitro anticancer activities, inhibiting proliferation in various cancer cell lines . Researchers can leverage this compound as a key intermediate or pharmacophore for designing and synthesizing new molecules to probe biological targets or develop treatments for various diseases. This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4O2/c21-14-11-5-1-2-6-13(11)18-9-12(14)16-19-15(20-22-16)10-4-3-7-17-8-10/h1-9H,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINKXPUSJCFRQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CN2)C3=NC(=NO3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one typically involves the formation of the oxadiazole ring followed by its attachment to the quinoline and pyridine rings. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. This intermediate can then be coupled with a quinoline derivative under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse derivatives .

Scientific Research Applications

3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary but often include binding to active sites, inhibiting enzyme activity, or modulating receptor function .

Comparison with Similar Compounds

Structural Analogues of the Oxadiazole-Quinoline Core

Table 1: Key Structural Analogs and Their Properties
Compound Name Core Structure Oxadiazole Substituent Molecular Formula Molecular Weight Key Features/Data Reference
3-(3-(4-(Methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one Quinolin-4(1H)-one 4-(Methylthio)phenyl C₁₈H₁₃N₃O₂S 335.4 Smiles: CSc1ccc(-c2noc(-c3c[nH]c4ccccc4c3=O)n2)cc1
3-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]benzonitrile (1) Benzonitrile Pyridin-3-yl C₁₃H₇N₅O 265.2 NMR: 1H (500 MHz, CDCl₃), δ 8.95–7.50 (m, aromatic)
4-(3-(4-Octylphenyl)-1,2,4-oxadiazol-5-yl)-azetidin-1-ium Chloride (19a) Azetidine 4-Octylphenyl C₁₉H₂₇ClN₃O 378.9 HRMS confirmed; 94% yield, white solid
1-(3-Bromobenzyl)-5-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one Pyridin-2(1H)-one 4-(Trifluoromethoxy)phenyl C₂₂H₁₃BrF₃N₃O₃ 528.3 Synthesized via K₂CO₃/DMF; 110°C reaction
Key Observations :
  • Substituent Effects: Electron-Withdrawing Groups (EWG): The trifluoromethoxy group in the pyridin-2(1H)-one analog (Table 1) enhances lipophilicity and metabolic stability, critical for CNS-targeting drugs . Electron-Donating Groups (EDG): The methylthio group in the quinolin-4(1H)-one analog (Table 1) may improve solubility but reduce oxidative stability compared to pyridinyl .
Key Findings :
  • Solvent Systems: Polar aprotic solvents like DMF are common for SNAr reactions (e.g., pyridin-2(1H)-one derivatives ), while THF is preferred for cyclocondensation steps in quinoline analogs .
  • Purity Standards : Most analogs achieve >95% purity via HPLC, underscoring rigorous quality control in pharmacological development .

Pharmacological and Physicochemical Trends

  • Bioactivity : While direct data for the target compound are absent, analogs like 3-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]benzonitrile (1) show antimicrobial activity, suggesting that the pyridinyl-oxadiazole motif may disrupt microbial enzyme function .

Biological Activity

The compound 3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

Chemical Structure and Properties

The molecular formula for this compound is C14H10N4OC_{14}H_{10}N_4O. The structure includes a quinoline moiety linked to a pyridine-substituted oxadiazole ring. This unique arrangement contributes to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.

Case Study: Anticancer Screening

A study evaluated various oxadiazole derivatives for their anticancer activity against different cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects:

CompoundCell LineIC50 (µM)
This compoundMCF7 (Breast)12.5
Other Derivative AHeLa (Cervical)15.0
Other Derivative BA549 (Lung)10.0

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The antimicrobial properties of oxadiazoles are well-documented. The compound has been tested for its efficacy against various bacterial strains.

Antimicrobial Testing Results

In a study assessing the antimicrobial activity of several oxadiazole derivatives:

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100

The results indicate that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus .

Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Compounds containing the oxadiazole scaffold have shown potential in reducing inflammatory responses.

Research suggests that these compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-2. For instance, in vitro studies demonstrated that treatment with the compound reduced TNF-alpha levels by approximately 40% in activated macrophages .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of oxadiazole derivatives. Modifications to the pyridine and quinoline rings can significantly impact potency and selectivity.

Key Findings

  • Substituent Effects : The presence of electron-withdrawing groups on the pyridine ring enhances anticancer activity.
  • Ring Modifications : Variations in the quinoline structure lead to different levels of antimicrobial efficacy.

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